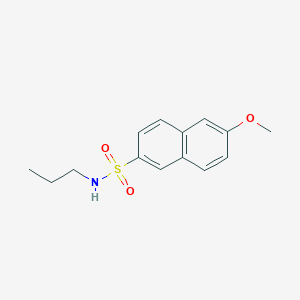![molecular formula C20H20F2N2O3 B5022191 methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate](/img/structure/B5022191.png)
methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies, making it a potential candidate for the treatment of various types of cancer.
Mecanismo De Acción
Methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate works by inhibiting the activity of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells. By blocking the activity of BTK, this compound induces apoptosis (programmed cell death) in cancer cells and inhibits their growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. This compound has also been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate is its specificity for BTK, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, making it a promising candidate for clinical development. However, one limitation of this compound is its relatively low potency compared to other BTK inhibitors, which may limit its efficacy in certain cancer types.
Direcciones Futuras
There are several potential future directions for the development of methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate. One possibility is the use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its efficacy. Another potential direction is the development of more potent analogs of this compound with improved pharmacokinetic and pharmacodynamic properties. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans, and to determine its potential use in the treatment of various types of cancer.
Métodos De Síntesis
The synthesis of methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate involves several steps, starting with the reaction of 4-carboxybenzaldehyde with methylamine to form the corresponding imine. This intermediate is then reduced using sodium borohydride to give the amine, which is further reacted with 3-(3,4-difluorophenyl)propionyl chloride to form the final product.
Aplicaciones Científicas De Investigación
Methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. In preclinical studies, this compound has also demonstrated synergistic effects when combined with other cancer therapies, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
methyl 4-[3-(3,4-difluoroanilino)piperidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O3/c1-27-20(26)14-6-4-13(5-7-14)19(25)24-10-2-3-16(12-24)23-15-8-9-17(21)18(22)11-15/h4-9,11,16,23H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTNJCRAUXZSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5022111.png)

![methyl 4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5022119.png)

![methyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5022138.png)


![1-(methylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5022155.png)
![N-methyl-1-(2-phenylethyl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5022156.png)
![4-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5022161.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5022177.png)
![N-[2-oxo-2-phenyl-1-(2-pyrimidinylamino)ethyl]benzamide](/img/structure/B5022190.png)

